8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
8-Benzyl-2,8-diazaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C15H23ClN2 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. It is believed to interact with receptors or enzymes in biological systems, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride can be compared with other spirocyclic compounds such as:
- 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific benzyl substitution and the potential biological activities associated with this structure .
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;/h1-5,16H,6-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUXAHULXABHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721291 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-27-3 | |
Record name | 2,8-Diazaspiro[4.5]decane, 8-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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